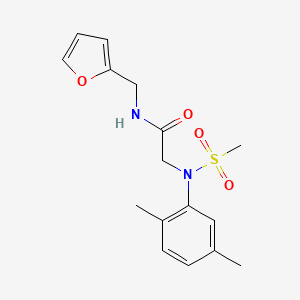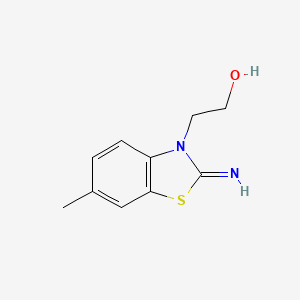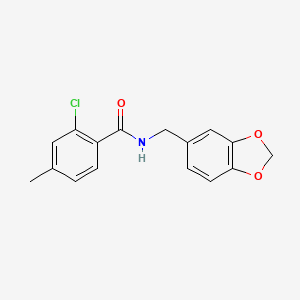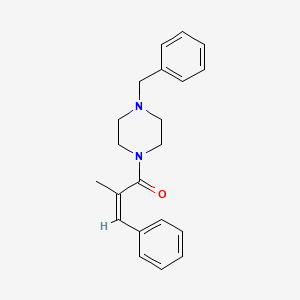
N~2~-(2,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMF-DMA and is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The exact mechanism of action of DMF-DMA is not fully understood. However, studies have shown that it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It may also have antioxidant properties and be able to protect against oxidative stress.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have various biochemical and physiological effects. It may be able to reduce inflammation and oxidative stress, improve mitochondrial function, and enhance the immune system. It may also have neuroprotective effects and be able to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMF-DMA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying inflammation and its role in various diseases. However, one limitation of using DMF-DMA is that its exact mechanism of action is not fully understood, which can make it difficult to interpret study results.
Future Directions
There are several potential future directions for research involving DMF-DMA. Some of these include investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, exploring its role in regulating the immune system, and studying its effects on mitochondrial function. Additionally, further research is needed to fully understand its mechanism of action and how it may be used in the development of new therapies.
Synthesis Methods
The synthesis of DMF-DMA involves several steps, including the reaction of 2,5-dimethylphenyl isocyanate with 2-furylmethylamine to form the intermediate product, N-(2-furylmethyl)-2,5-dimethylphenylurea. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, N~2~-(2,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
DMF-DMA has been used in various scientific studies to investigate its potential applications in the field of medicine. Some of the areas of research include cancer treatment, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-7-13(2)15(9-12)18(23(3,20)21)11-16(19)17-10-14-5-4-8-22-14/h4-9H,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGFOOEOFYVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)


![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)